P-dGuo-P-dThd.P-dAdo-P-dCyd

Descripción

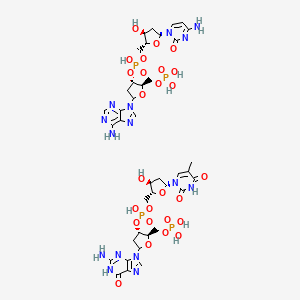

P-dGuo-P-dThd.P-dAdo-P-dCyd is a synthetic oligonucleotide sequence composed of four deoxyribonucleoside monophosphates linked by phosphodiester bonds. The structure includes:

- P-dGuo: Deoxyguanosine phosphate (guanine base linked to deoxyribose and phosphate).

- P-dThd: Deoxythymidine phosphate (thymine base linked to deoxyribose and phosphate).

- P-dAdo: Deoxyadenosine phosphate (adenine base linked to deoxyribose and phosphate).

- P-dCyd: Deoxycytidine phosphate (cytosine base linked to deoxyribose and phosphate).

This compound is hypothesized to serve as a model system for studying DNA hybridization, enzymatic processing, or antisense applications due to its sequence diversity and phosphate backbone.

Propiedades

Número CAS |

64816-49-5 |

|---|---|

Fórmula molecular |

C39H53N15O26P4 |

Peso molecular |

1271.8 g/mol |

Nombre IUPAC |

[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H27N7O14P2.C19H26N8O12P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30;20-13-1-2-26(19(29)25-13)14-3-9(28)11(37-14)5-36-41(33,34)39-10-4-15(38-12(10)6-35-40(30,31)32)27-8-24-16-17(21)22-7-23-18(16)27/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30);1-2,7-12,14-15,28H,3-6H2,(H,33,34)(H2,20,25,29)(H2,21,22,23)(H2,30,31,32)/t9-,10-,11+,12+,13+,14?;9-,10-,11+,12+,14+,15?/m00/s1 |

Clave InChI |

CXFYNININIIJOC-KFYUBSSISA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of Poly(d(A-C).d(G-T)) typically involves the enzymatic polymerization of deoxyribonucleotide triphosphates (dNTPs) using DNA polymerases. The reaction conditions often include a buffer solution, divalent metal ions such as magnesium or manganese, and a template strand to guide the polymerization process . Industrial production methods may involve large-scale enzymatic synthesis followed by purification processes such as chromatography to isolate the desired polynucleotide .

Análisis De Reacciones Químicas

Poly(d(A-C).d(G-T)) undergoes various chemical reactions, including conformational changes and interactions with metal ions. For instance, it can transition from a right-handed B-DNA conformation to a left-handed Z-DNA conformation in the presence of high salt concentrations or specific metal ions like nickel . Common reagents used in these reactions include sodium chloride, magnesium chloride, and nickel chloride. The major products formed from these reactions are the different conformational states of the polynucleotide .

Aplicaciones Científicas De Investigación

Poly(d(A-C).d(G-T)) has numerous applications in scientific research. In chemistry, it is used to study the energetics and dynamics of DNA conformational changes. In biology, it serves as a model system for understanding DNA-protein interactions and the role of Z-DNA in gene regulation . In medicine, it is investigated for its potential role in antiviral therapies and as a target for drug development. Industrial applications include its use in the development of biosensors and nanotechnology .

Mecanismo De Acción

The mechanism by which Poly(d(A-C).d(G-T)) exerts its effects involves its ability to adopt different conformations, such as B-DNA and Z-DNA. These conformational changes can influence the binding of proteins and other molecules to the DNA, thereby affecting gene expression and other cellular processes . The molecular targets involved include DNA-binding proteins, transcription factors, and enzymes that interact with the DNA .

Comparación Con Compuestos Similares

Structural Analogues

Similar compounds include dinucleotides (e.g., P-dAdo-P-dThd) and tetranucleotides (e.g., P-dCyd-P-dGuo-P-dAdo-P-dThd). Key differentiating factors are:

- Phosphate Linkage Stability : Compared to methylphosphonate or phosphorothioate-modified oligonucleotides, the native phosphodiester bonds in P-dGuo-P-dThd.P-dAdo-P-dCyd may confer lower nuclease resistance but higher biocompatibility .

Table 1: Comparative Properties of Selected Oligonucleotides

| Compound | Molecular Weight (g/mol) | Melting Temp (°C) | Nuclease Resistance | Hydrogen Bond Count |

|---|---|---|---|---|

| P-dGuo-P-dThd.P-dAdo-P-dCyd | ~1,200 (estimated) | ~45–55* | Low | 10–12 |

| P-dAdo-P-dThd | ~620 | 30–35 | Low | 4–6 |

| Phosphorothioate dinucleotide | ~650 | 25–30 | High | 4–6 |

*Estimated based on AT/GC content and nearest-neighbor thermodynamic models.

Functional Analogues

- DiDOPO-based Compounds : Phosphorus-containing compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO) exhibit flame-retardant properties due to their stable aromatic structures, unlike P-dGuo-P-dThd.P-dAdo-P-dCyd, which lacks such functional groups .

- PDB-listed Ligands : Chemical similarity searches in the Protein Data Bank (PDB) using SMILES or InChI descriptors can identify ligands with partial structural overlap (e.g., nucleoside analogs), but precise matches for this tetranucleotide are absent in current entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.